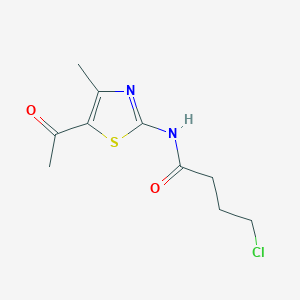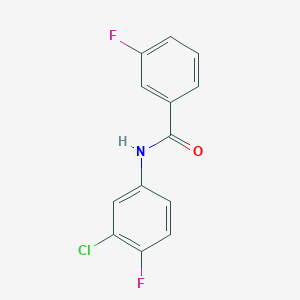![molecular formula C21H17Cl2N3O4 B331174 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE](/img/structure/B331174.png)
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two methoxybenzamide groups and a pyridinyl moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-2-pyridinylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as a dopamine receptor antagonist, affecting neurotransmitter signaling in the brain .
相似化合物的比较
Similar Compounds
- 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
- 5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
- 5-iodo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
Uniqueness
What sets 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its specific binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C21H17Cl2N3O4 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
5-chloro-N-[6-[(5-chloro-2-methoxybenzoyl)amino]pyridin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-29-16-8-6-12(22)10-14(16)20(27)25-18-4-3-5-19(24-18)26-21(28)15-11-13(23)7-9-17(15)30-2/h3-11H,1-2H3,(H2,24,25,26,27,28) |
InChI 键 |
GJIWPALFSQATGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331091.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B331093.png)




![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331104.png)
![Isopropyl 4-cyano-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B331105.png)
![Isopropyl 2-[(4-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331106.png)

![2-(2-thienyl)-N-[6-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-pyridinyl]-4-quinolinecarboxamide](/img/structure/B331109.png)

![propyl 2-{[3-({[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331112.png)

